Ampicilloic Acid
Overview
Description
Ampicilloic Acid is a chemical compound with the molecular formula C16H21N3O5S . It has an average mass of 367.420 Da and a mono-isotopic mass of 367.120178 Da . It is an impurity of Ampicillin, an antibiotic used for the treatment of various bacterial infections .
Synthesis Analysis
The synthesis of Ampicilloic Acid involves complex chemical reactions. A study on the degradation of ampicillin, a β-lactam antibiotic, revealed that Cu(II)-catalyzed hydrolysis plays a key role in antibiotic degradation . The oxidation of ampicillin preferentially occurred on the β-lactam structure .
Molecular Structure Analysis
Ampicilloic Acid has 4 defined stereocentres . The molecular structure of Ampicilloic Acid is complex, with multiple functional groups including amino, carboxyl, and thiazolidine groups .
Chemical Reactions Analysis
The degradation of Ampicilloic Acid involves both hydrolysis and oxidation. The Cu(II)-catalyzed degradation of ampicillin, a typical β-lactam antibiotic, was evaluated under various environmental conditions . The oxidation of ampicillin preferentially occurred on the β-lactam structure .
Physical And Chemical Properties Analysis
Ampicilloic Acid has a density of 1.4±0.1 g/cm3, a boiling point of 707.1±60.0 °C at 760 mmHg, and a flash point of 381.4±32.9 °C . It has 8 hydrogen bond acceptors, 6 hydrogen bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Fluorimetric Assay in Bacterial Enzyme Activity
Ampicilloic acid has been utilized in modified fluorimetric assays for estimating concentrations of sodium ampicilloate. This approach aids in detecting beta-lactamase and penicillin acylase activity in bacteria. The study by Baker (1997) demonstrates the application of ampicilloic acid in bioassays to measure enzyme activity in bacterial organisms, providing insights into their resistance mechanisms against penicillin-based antibiotics (Baker, 1997).
Structural Analysis in Antibiotics
Bird et al. (1983) investigated the structure of metabolites formed from ampicillin, highlighting the importance of ampicilloic acid in understanding antibiotic transformations. This research contributes to the understanding of antibiotic behavior and stability, which is crucial for pharmaceutical development (Bird et al., 1983).
Affinity Chromatography in Enzyme Purification
The use of an ampicilloic acid-polymer matrix in affinity chromatography for purifying penicillinase was demonstrated by Kumar et al. (1996). This application of ampicilloic acid underscores its role in biochemical techniques for isolating and studying enzymes (Kumar et al., 1996).
NMR Monitoring in Drug Analysis
Shamsipur et al. (2002) explored the use of NMR for monitoring ampicillin and its related substances, including ampicilloic acid. This study presents an innovative approach to drug analysis, offering a less intrusive and more efficient method than traditional techniques (Shamsipur et al., 2002).
Copper(II) Ion Complexation Studies
Sher et al. (1993) conducted a study on the complexation of copper(II) ions with ampicillin, where ampicilloic acid was a key component in understanding the interactions and stability of these complexes. Such research is pivotal in the field of coordination chemistry and its pharmaceutical applications (Sher et al., 1993).
Future Directions
The future directions of Ampicilloic Acid research could involve further investigation into its degradation mechanisms and potential applications. The study of Cu(II)-catalyzed degradation of ampicillin has important implications in predicting β-lactam antibiotic transformation and fate in the natural environment .
Mechanism of Action
Target of Action
Ampicilloic Acid, a derivative of Ampicillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
Ampicilloic Acid, like Ampicillin, inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding disrupts the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Ampicilloic Acid is the synthesis of the bacterial cell wall. The compound interferes with the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis . The degradation of Ampicilloic Acid involves both hydrolysis and oxidation, with the oxidation preferentially occurring on the β-lactam structure .
Pharmacokinetics
Ampicillin is well-absorbed from the gastrointestinal tract, though food reduces its absorption, and reaches peak concentrations in one to two hours . The bioavailability is around 62% for parenteral routes . Unlike other penicillins, which usually bind 60–90% to plasma proteins, Ampicillin binds to only 15–20% .
Result of Action
The primary result of Ampicilloic Acid’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the bacterial infection .
Action Environment
Environmental factors such as pH and oxygen levels can influence the action of Ampicilloic Acid . For instance, the degradation of Ampicilloic Acid was found to be fastest at pH 9.0, followed by pH 5.0 and pH 7.0 . The presence of oxygen also facilitated the degradation of Ampicilloic Acid, notably at pH 5.0 and 7.0 . These factors can potentially affect the stability, efficacy, and action of the compound .
properties
IUPAC Name |
(2R,4S)-2-[(R)-[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10+,11+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAWOPKDXRJNHV-MPPDQPJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186417 | |
Record name | Ampicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ampicilloic Acid | |
CAS RN |
32746-94-4 | |
Record name | Ampicilloic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPICILLOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9384342O2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of ampicilloic acid relate to its potential for use in affinity chromatography?
A: Ampicilloic acid, possessing a structure analogous to Ampicillin, exhibits a strong affinity for penicillinase. This characteristic renders it valuable in affinity chromatography for penicillinase purification. Research has shown that a matrix incorporating ampicilloic acid demonstrated substantial adsorption (86.7%), elution (95%), and overall recovery (82.4%) of penicillinase [, ]. The structure of both the side chain and the penicilloic acid moiety contribute significantly to these affinity interactions.
Q2: What analytical methods are commonly employed to detect and quantify ampicilloic acid in various matrices?
A: Several analytical techniques are utilized for the detection and quantification of ampicilloic acid. One prominent method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) []. This technique offers high sensitivity and selectivity for analyzing ampicilloic acid in complex matrices such as milk products. Another approach utilizes High-Performance Liquid Chromatography with Diode Array-Fluorescence (HPLC-DAD-FLD) detection [, ]. This method enables simultaneous determination of multiple antibiotics and their metabolites, including ampicilloic acid, in fish and mussel samples.
Q3: Can you elaborate on the formation and identification of ampicilloic acid as an impurity in Ampicillin Sodium?
A: During stability studies of Ampicillin Sodium, a significant impurity emerged, reaching levels up to 0.9%, particularly during gradient reverse-phase High-Performance Liquid Chromatography (HPLC) analysis []. This impurity, identified as ampicilloic acid, was characterized using LC-MS, 1H NMR, LC/MS/MS, and elemental analysis. This finding underscores the importance of monitoring for ampicilloic acid during Ampicillin stability assessments.
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